molecular formula C7H3F3O B6316838 2,4-difluorobenzoyl Fluoride CAS No. 67640-39-5

2,4-difluorobenzoyl Fluoride

Cat. No.: B6316838
CAS No.: 67640-39-5
M. Wt: 160.09 g/mol
InChI Key: RTSJQGKALZWPTG-UHFFFAOYSA-N
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Description

2,4-Difluorobenzoyl Fluoride is an organic compound with the molecular formula C7H3F3O. It is a fluorinated aromatic compound that is used as an intermediate in the synthesis of various fluorinated aromatic compounds. The presence of fluorine atoms in its structure imparts unique chemical properties, making it valuable in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Difluorobenzoyl Fluoride can be synthesized through the fluorination of dichlorobenzoyl chloride. The process involves multiple steps, including the conversion of dichlorobenzoyl chloride to difluorobenzoyl fluoride, followed by hydrogenation to produce difluorobenzaldehyde, and finally, decarbonylation to yield difluorobenzene .

Industrial Production Methods: The industrial production of this compound typically involves the use of specialized equipment to handle the hazardous reagents and reaction conditions. The process is optimized to ensure high yield and purity of the final product, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluorobenzoyl Fluoride undergoes various chemical reactions, including nucleophilic substitution, where it reacts with activated halogens to form difluoroarenes. It can also participate in catalytic reactions due to its nucleophilic nature .

Common Reagents and Conditions: Common reagents used in reactions with this compound include activated halogens and catalysts. The reactions typically require controlled conditions such as specific temperatures and the presence of catalysts to proceed efficiently .

Major Products: The major products formed from reactions involving this compound are typically fluorinated aromatic compounds, which are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2,4-Difluorobenzoyl Fluoride involves its ability to act as a nucleophile in various chemical reactions. It can interact with molecular targets such as enzymes and receptors, modulating their activity through covalent bonding or other interactions. The specific pathways involved depend on the nature of the target molecule and the context of the reaction .

Comparison with Similar Compounds

Uniqueness: 2,4-Difluorobenzoyl Fluoride is unique due to its specific substitution pattern on the benzoyl ring, which imparts distinct reactivity and chemical properties.

Properties

IUPAC Name

2,4-difluorobenzoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSJQGKALZWPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459725
Record name 2,4-difluorobenzoyl Fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67640-39-5
Record name 2,4-difluorobenzoyl Fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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